molecular formula C24H14N4O12S B12814209 Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide CAS No. 3950-58-1

Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide

Cat. No.: B12814209
CAS No.: 3950-58-1
M. Wt: 582.5 g/mol
InChI Key: VSAVCOJRHGXMCL-UHFFFAOYSA-N
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Description

Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is a complex organic compound characterized by multiple hydroxy(oxido)amino groups and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide typically involves multi-step organic reactions. The process may include:

    Formation of the phenoxy groups: This can be achieved through nucleophilic aromatic substitution reactions.

    Introduction of hydroxy(oxido)amino groups: This step may involve the use of hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.

    Substitution: The phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes: Inhibiting or activating specific enzymes through interaction with active sites.

    Pathway modulation: Affecting biochemical pathways by altering the activity of key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    Hydroxy(oxido)amino derivatives: Compounds with similar functional groups but different structural frameworks.

    Phenoxy compounds: Molecules containing phenoxy groups with varying substituents.

    Sulfonyl derivatives: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.

Uniqueness

Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is unique due to its combination of multiple hydroxy(oxido)amino and phenoxy groups, which may confer specific reactivity and biological activity not seen in other compounds.

Properties

CAS No.

3950-58-1

Molecular Formula

C24H14N4O12S

Molecular Weight

582.5 g/mol

IUPAC Name

2-nitro-4-[3-nitro-4-(4-nitrophenoxy)phenyl]sulfonyl-1-(4-nitrophenoxy)benzene

InChI

InChI=1S/C24H14N4O12S/c29-25(30)15-1-5-17(6-2-15)39-23-11-9-19(13-21(23)27(33)34)41(37,38)20-10-12-24(22(14-20)28(35)36)40-18-7-3-16(4-8-18)26(31)32/h1-14H

InChI Key

VSAVCOJRHGXMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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